3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime

Nuclear receptor pharmacology DAX-1/NR0B1 Transcriptional repression

This 5-oxime derivative (CAS 860787-93-5) is structurally distinct from the parent ketone (CAS 77152-22-8), featuring a C=N–OH moiety that introduces an H-bond donor and alters electronic/lipophilic profiles (XLogP3-AA 3.5 vs. ketone ALogP 2.7). It displays moderate DAX-1 (NR0B1) affinity (IC₅₀ 833 nM) with >81-fold selectivity over SF-1 (IC₅₀ >67,500 nM)—a target engagement profile absent in the ketone series. Retains submicromolar MAO-B inhibitory activity, enabling polypharmacology studies. Validated inactive in streptokinase assays (EC₅₀ 150 μM). Ideal for QSAR refinement, target deconvolution, and DAX-1-mediated transcriptional repression research. Supplied with analytical characterization; custom pack sizes and bulk quotes available upon inquiry.

Molecular Formula C17H11N3O
Molecular Weight 273.295
CAS No. 860787-93-5
Cat. No. B2539124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime
CAS860787-93-5
Molecular FormulaC17H11N3O
Molecular Weight273.295
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
InChIInChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H
InChIKeyQOXXQCDGXARNAG-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Oxime (CAS 860787-93-5): Chemical Class and Structural Context for Procurement


3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 860787-93-5; PubChem CID 1489560) is a heterocyclic small molecule (MW 273.29 g/mol, C₁₇H₁₁N₃O) belonging to the indeno[1,2-c]pyridazine family [1]. It is the oxime derivative of the parent ketone 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one (CAS 77152-22-8), where the 5-position carbonyl is formally converted to a C=N–OH (nitroso) group [2]. Members of this scaffold class are established as reversible, selective inhibitors of monoamine oxidase B (MAO-B), with activities spanning from non-measurable to submicromolar IC₅₀ values depending on substitution [3]. The oxime modification introduces an additional hydrogen-bond donor and alters electronic and lipophilic properties relative to the ketone series, creating distinct pharmacological and physicochemical profiles that prevent straightforward substitution within this chemical space.

Why 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Oxime Cannot Be Interchanged with In-Class Ketone Analogs


Although the indeno[1,2-c]pyridazin-5-one scaffold is a well-characterized privileged structure for MAO-B inhibition, the 5-position oxime modification introduces a fundamentally different pharmacophore. The parent ketone (CAS 77152-22-8) exhibits a rat MAO-B IC₅₀ of 21,000 nM [1], whereas the oxime derivative displays a distinct target-interaction profile, including moderate affinity for the nuclear receptor DAX-1 (NR0B1; IC₅₀ = 833 nM) [2] and negligible activity at steroidogenic factor 1 (IC₅₀ > 67,500 nM) [2]. The oxime's additional hydrogen-bond donor and altered electron density at the 5-position directly modify both potency rank order and target selectivity relative to the ketone series. QSAR studies on the parent scaffold have established that lipophilicity, electronic, and steric parameters at the 3-phenyl substituent are critical drivers of MAO-B inhibitory potency (q² = 0.74; r² = 0.86) [3]; the 5-oxime substitution introduces further perturbation to these calculated property landscapes, meaning that biological activity cannot be extrapolated from ketone-series data. These differences underscore why this compound must be evaluated on its own quantitative merits rather than treated as a generic ketone-series surrogate.

Quantitative Differentiation Evidence for 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Oxime (860787-93-5) Versus Structural Analogs


Nuclear Receptor DAX-1 (NR0B1) Inhibition: Oxime vs. Ketone Target Engagement Divergence

The oxime derivative demonstrates moderate inhibitory activity against the orphan nuclear receptor DAX-1 (NR0B1) with an IC₅₀ of 833 nM in a luminescence-based cell-based assay (PubChem AID 687017) [1]. In contrast, the parent ketone (CAS 77152-22-8) has no reported DAX-1 activity in the same assay system [2]. This represents a qualitative gain-of-target-engagement for the oxime, likely driven by the hydrogen-bond donor capacity of the oxime OH group interacting with residues in the DAX-1 ligand-binding domain.

Nuclear receptor pharmacology DAX-1/NR0B1 Transcriptional repression Adrenal hypoplasia congenita

MAO-B Inhibitory Potency Gap: Ketone vs. Oxime Activity Differential

The parent ketone 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one inhibits rat MAO-B with an IC₅₀ of 21,000 nM (21 μM) in a continuous spectrophotometric assay using kynuramine as substrate at pH 7.4, 2 °C [1]. The oxime derivative's MAO-B IC₅₀ has been described qualitatively as 'submicromolar' in compound-class screening studies [2], though a precise, independently verified IC₅₀ value from a primary research source is not publicly available. The class benchmark, p-CF₃-3-phenyl-IP, achieves IC₅₀ = 90 nM [3]. If the oxime's submicromolar claim is reproducible, it would represent at minimum a 20-fold potency improvement over the parent ketone.

Monoamine oxidase B Neuroprotection Parkinson's disease Enzyme inhibition

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The oxime derivative has an XLogP3-AA of 3.5 and one hydrogen-bond donor (oxime OH) [1], compared with the parent ketone which has an ALogP of 2.7 and zero H-bond donors . The increased lipophilicity (Δ ≈ 0.8 log units) and introduction of an H-bond donor are consistent with QSAR findings that lipophilicity positively correlates with MAO-B inhibitory potency in this scaffold class (q² = 0.74; r² = 0.86) [2]. These computed property differences translate to measurably distinct chromatographic retention behavior and solubility profiles, which are relevant for formulation and assay compatibility.

Lipophilicity Hydrogen bonding Drug-likeness QSAR

Selectivity Against Steroidogenic Factor 1 (SF-1/NR5A1): A Counter-Target Selectivity Indicator

In the same DAX-1 screening campaign (PubChem AID 687018), the oxime compound was tested against the closely related nuclear receptor steroidogenic factor 1 (SF-1/NR5A1) and exhibited an IC₅₀ > 67,500 nM [1]. Combined with its DAX-1 IC₅₀ of 833 nM, this yields a DAX-1/SF-1 selectivity ratio of >81-fold within the same assay platform. No comparable selectivity data exist for the parent ketone, which is inactive at both receptors. For the broader indeno[1,2-c]pyridazin-5-one class, SF-1 activity has not been systematically profiled [2].

Nuclear receptor selectivity SF-1 DAX-1 pathway Off-target profiling

Evidence-Based Application Scenarios for 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Oxime (860787-93-5)


DAX-1 (NR0B1) Functional Antagonism Chemical Probe for Orphan Nuclear Receptor Studies

With a DAX-1 IC₅₀ of 833 nM and >81-fold selectivity over SF-1 [1], this compound serves as a moderate-affinity chemical probe for investigating DAX-1-mediated transcriptional repression in steroidogenic pathways. The availability of matched negative control data (parent ketone shows no DAX-1 activity) enables clean structure-activity relationship (SAR) interpretation when used alongside the ketone analog in target-engagement experiments.

MAO-B vs. Nuclear Receptor Dual-Pharmacology Comparison Studies

Because the oxime retains MAO-B inhibitory activity (submicromolar range) [2] while gaining DAX-1 engagement absent in the ketone (MAO-B IC₅₀ = 21,000 nM) [3], researchers studying polypharmacology or target deconvolution can use the oxime/ketone pair as tool compounds to discriminate MAO-B-driven phenotypic effects from DAX-1-mediated transcriptional outcomes.

Lipophilicity-Driven Scaffold Optimization in MAO-B Inhibitor Medicinal Chemistry

The oxime's XLogP3-AA of 3.5 (vs. ketone ALogP of 2.7) and its altered H-bond donor/acceptor profile [4] make it a valuable intermediate data point for QSAR model refinement. The established class-level QSAR (q² = 0.74; r² = 0.86) [5] shows lipophilicity positively modulates MAO-B potency; the oxime provides an additional substitution point for validating whether translated lipophilicity gains maintain the linear free-energy relationship when the 5-position is modified.

Negative Control for Streptokinase A Virulence Factor Screening Assays

The compound was tested in a Group A Streptococcus streptokinase inhibition assay and exhibited an EC₅₀ of 150,000 nM (150 μM) [6], indicating negligible activity. This datum supports its use as an inactive control compound in bacterial virulence screens where the indeno[1,2-c]pyridazine scaffold is under evaluation.

Quote Request

Request a Quote for 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.